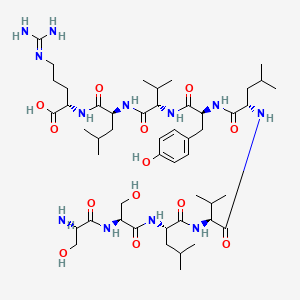![molecular formula C6H7N5O B14230287 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine CAS No. 825611-96-9](/img/structure/B14230287.png)
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazolopyridine core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2H-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-d]pyridine: Similar structure but different positioning of the triazole ring.
Uniqueness
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the methoxy and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
825611-96-9 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
4-methoxy-2H-triazolo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-6-5-3(9-11-10-5)2-4(7)8-6/h2H,1H3,(H2,7,8)(H,9,10,11) |
Clé InChI |
NYNZRUZKZRTVHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC2=NNN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)



![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)




![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)



